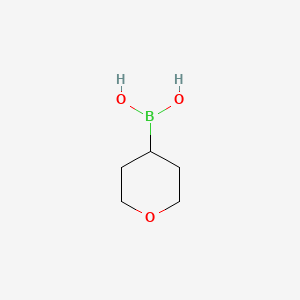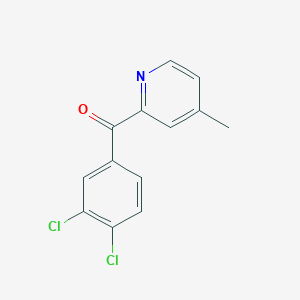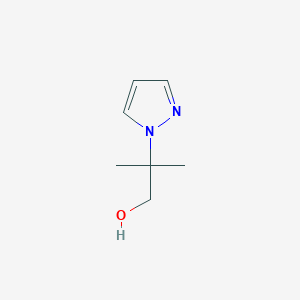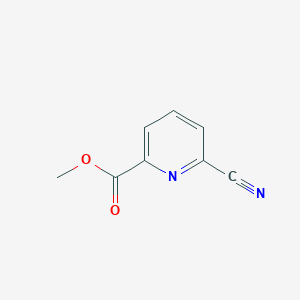![molecular formula C13H20ClNO3 B1452919 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are not detailed in the search results. As a chemically synthesized compound, it is likely involved in various chemical reactions during its synthesis.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 273.76 g/mol .Scientific Research Applications
Antimicrobial Activity : N-Substituted-β-amino acid derivatives, which include compounds similar to 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride, have shown potential in antimicrobial applications. For instance, certain derivatives demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Corrosion Inhibition : Schiff bases derived from amino acids similar to this compound have been used to inhibit the corrosion of stainless steel in acidic environments. These inhibitors showed good efficiency, as evidenced by electrochemical techniques and surface studies (Vikneshvaran & Velmathi, 2017).
Fluorescent Derivatisation of Amino Acids : Compounds structurally related to this compound have been used in the fluorescence derivatization of amino acids. These derivatized amino acids show strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Enhancing Reactivity of Molecules for Benzoxazine Formation : Phloretic acid, a compound related to this compound, has been used to enhance the reactivity of molecules with hydroxyl groups towards the formation of benzoxazine rings. This application is significant in materials science for developing new materials with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anticancer Activity : Some derivatives of β-amino acids, similar to this compound, have been investigated for their potential anticancer activities. Certain synthesized compounds in this category exhibited significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).
Potential in Obesity Treatment : Derivatives of this compound have been studied as selective beta 3-adrenergic agonists, which could have applications in treating obesity. These compounds have shown to stimulate beta 3-adrenergic receptors in brown adipose tissue, leading to increased metabolic rate and reduced weight gain in animal models (Howe et al., 1992).
Mechanism of Action
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
This compound acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by this compound leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
properties
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)









![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)

